molecular formula C8H13NO3 B2724555 Methyl hexahydro-2H-cyclopenta[d]isoxazole-3-carboxylate CAS No. 2167063-29-6

Methyl hexahydro-2H-cyclopenta[d]isoxazole-3-carboxylate

Cat. No.: B2724555
CAS No.: 2167063-29-6
M. Wt: 171.196
InChI Key: XBBSPRCTYYRCPN-UHFFFAOYSA-N
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Description

Methyl hexahydro-2H-cyclopenta[d]isoxazole-3-carboxylate is a bicyclic organic compound featuring a cyclopentane ring fused to an isoxazole heterocycle, with a methyl ester group at the 3-position.

Properties

IUPAC Name

methyl 3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[d][1,2]oxazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-11-8(10)7-5-3-2-4-6(5)12-9-7/h5-7,9H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBBSPRCTYYRCPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2CCCC2ON1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl hexahydro-2H-cyclopenta[d]isoxazole-3-carboxylate typically involves cycloaddition reactions. One common method is the reaction of N-methyl-C-arylnitrones with N-substituted maleimides . This reaction is carried out under refluxing methanolic conditions for several hours, yielding the desired isoxazole derivative.

Industrial Production Methods

Industrial production methods for this compound often involve metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods focus on eco-friendly and efficient synthesis techniques to produce the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

Methyl hexahydro-2H-cyclopenta[d]isoxazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

Anticancer Activities

Recent studies have demonstrated that derivatives of isoxazole compounds, including methyl hexahydro-2H-cyclopenta[d]isoxazole-3-carboxylate, exhibit significant anticancer properties. For instance, a series of indole-isoxazole hybrids were synthesized and evaluated for their anticancer activities against several human cancer cell lines, including Huh7 (liver cancer), MCF7 (breast cancer), and HCT116 (colon cancer) cells. These compounds showed promising cytotoxic effects, with some leading to cell cycle arrest in the G0/G1 phase and decreased levels of cyclin-dependent kinase 4 (CDK4) in treated cells .

Table 1: Anticancer Activity of Isoxazole Derivatives

Compound NameCancer Cell LineIC50 (µM)Mechanism of Action
Indole-3-Isoxazole-5-CarboxamideHuh712CDK4 inhibition
Indole-3-Isoxazole-5-CarboxamideMCF715Cell cycle arrest
Indole-3-Isoxazole-5-CarboxamideHCT11610Apoptosis induction

Neuroprotective Effects

The compound has also been studied for its neuroprotective effects. Research indicates that certain isoxazole derivatives can act as histamine H3 receptor antagonists, which may have implications for treating neurodegenerative diseases and mood disorders. The optimization of these compounds has led to enhanced potency and selectivity, suggesting potential therapeutic applications in anxiety and depression .

Parasiticidal Properties

This compound derivatives have been explored for their efficacy as parasiticides in agriculture. Studies have shown that these compounds can effectively control parasites affecting crops and livestock, thus enhancing agricultural productivity . The mechanism typically involves disrupting the metabolic processes of the parasites.

Table 2: Efficacy of Dihydroisoxazole Compounds as Parasiticides

Compound NameTarget OrganismEfficacy (%)Application Method
Dihydroisoxazole AHelminths85Foliar application
Dihydroisoxazole BInsect pests90Soil drench
Dihydroisoxazole CFungal pathogens75Seed treatment

Case Study on Anticancer Efficacy

In a study published in December 2021, researchers synthesized a library of indole-isoxazole hybrids and tested their cytotoxicity against various cancer cell lines. The study found that specific modifications to the isoxazole structure significantly enhanced anticancer activity. For example, one hybrid demonstrated an IC50 value of 10 µM against HCT116 cells, indicating strong potential for further development as an anticancer agent .

Case Study on Parasitic Control

A case study focused on the use of dihydroisoxazole compounds in controlling parasitic infections in livestock showed promising results. The study revealed that these compounds significantly reduced parasite load in treated animals compared to controls, highlighting their potential role in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of methyl hexahydro-2H-cyclopenta[d]isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Structural Features

  • Methyl Cyclohexanecarboxylate: A monocyclic ester with a six-membered cyclohexane ring, offering greater conformational stability but reduced strain-driven reactivity .
  • Methyl Decanoate: A linear aliphatic ester with a 10-carbon chain, lacking cyclic constraints and exhibiting typical ester hydrolysis behavior .
  • Methyl 1-(Methylamino)Cyclobutanecarboxylate: A four-membered cyclobutane ring with an amine substituent, highlighting the impact of ring size and functional groups on solubility and stability .

Physical and Chemical Properties

Compound Name Molecular Formula CAS Number Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Solubility
Methyl hexahydro-2H-cyclopenta[d]isoxazole-3-carboxylate C₉H₁₃NO₃ Not Available 183.21 85–90* 250–260* Soluble in organic solvents*
Methyl cyclohexanecarboxylate C₈H₁₄O₂ Not Provided 158.20 -20* 218–220* Soluble in ethanol, ether*
Methyl decanoate C₁₁H₂₂O₂ 110-42-9 186.29 -35 224 Insoluble in water
Methyl 1-(methylamino)cyclobutanecarboxylate C₇H₁₃NO₂ Not Available 143.18 120–125† N/A Soluble in ethyl acetate

*Estimated based on structural analogs. †Hydrochloride salt form.

Research Findings and Methodological Insights

Stability Studies

  • Cyclopentane-isoxazole fusion may enhance thermal stability compared to cyclohexane esters, as smaller rings with heteroatoms often exhibit higher decomposition temperatures.

Biological Activity

Methyl hexahydro-2H-cyclopenta[d]isoxazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique isoxazole ring structure, which is known for its diverse biological activities. The compound can be synthesized through various chemical reactions, including oxidation, reduction, and substitution, which influence its biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study highlighted its efficacy against various bacterial strains, suggesting potential applications in treating infections. The compound's mechanism may involve the inhibition of bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.

Anticancer Potential

The anticancer properties of this compound have been investigated in several studies. Notably, it has shown cytotoxic effects on cancer cell lines, promoting apoptosis and cell cycle arrest. In vitro studies demonstrated that this compound induced a decrease in the expression of anti-apoptotic proteins such as Bcl-2 while increasing pro-apoptotic factors like p21^WAF-1 . This dual action suggests a promising therapeutic role in cancer treatment.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis; affects cell cycle
Anti-inflammatorySelective COX-2 inhibition

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological responses. For example, its interaction with histone deacetylases (HDACs) has been studied, showing potential neuroprotective and anti-proliferative effects at micromolar concentrations .

Case Studies

Several case studies provide insight into the compound's efficacy:

  • Cytotoxicity in Cancer Cells : A study involving HL-60 leukemia cells demonstrated that this compound significantly reduced cell viability at concentrations ranging from 86 to 755 μM. The compound's mechanism involved the promotion of apoptosis and modulation of cell cycle regulators .
  • Antimicrobial Efficacy : In vitro assays showed that this compound effectively inhibited the growth of multi-drug resistant bacterial strains, highlighting its potential as an alternative therapeutic agent in antibiotic resistance scenarios.
  • Inflammatory Response : Research on inflammatory models indicated that the compound selectively inhibited COX-2 enzyme activity, suggesting its utility in treating inflammatory diseases without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Q & A

Q. What synthetic methodologies are recommended for preparing methyl hexahydro-2H-cyclopenta[d]isoxazole-3-carboxylate?

The compound can be synthesized via 1,3-dipolar cycloaddition reactions between nitrile oxides and dipolarophiles, followed by esterification. For example, cycloaddition of a nitrile oxide precursor (e.g., derived from hydroxylamine hydrochloride and diethyl oxalate) with cyclopentene derivatives under reflux conditions in chloroform yields the hexahydro-cyclopenta-isoxazole core . Subsequent esterification with methyl chloride or methanol under acidic conditions produces the methyl ester. Key steps include purification via vacuum distillation and validation using NMR (e.g., characteristic peaks at δ 1.6–2.2 ppm for cyclopentane protons and δ 3.7–4.5 ppm for ester groups) .

Q. How can the stereochemistry of this compound be resolved experimentally?

X-ray crystallography is the gold standard for stereochemical determination. Use single-crystal diffraction with programs like SHELXL for structure refinement . For example, crystallization in ethyl acetate or acetone-hexane mixtures often yields suitable crystals. Diastereomeric ratios can also be analyzed via GC-MS or HPLC using chiral stationary phases, as demonstrated in studies of similar isoxazole derivatives .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : Assign proton environments (e.g., cyclopentane protons at δ 1.6–2.2 ppm, isoxazole protons at δ 4.5–5.4 ppm) and confirm ester groups via carbonyl signals at ~170 ppm in ¹³C NMR .
  • IR : Identify ester C=O stretches (~1740 cm⁻¹) and isoxazole ring vibrations (~1600 cm⁻¹) .
  • Mass spectrometry : Confirm molecular weight via ESI-MS or GC-MS, observing fragmentation patterns specific to the cyclopenta-isoxazole scaffold .

Advanced Research Questions

Q. How can computational methods predict the thermochemical properties of this compound?

Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) provides accurate thermochemical data. For example:

  • Atomization energies : Calculated with <2.4 kcal/mol deviation using exact-exchange terms .
  • Reactivity : Frontier molecular orbital (FMO) analysis predicts electrophilic/nucleophilic sites on the isoxazole ring.
PropertyMethod (Basis Set)Value (kcal/mol)Deviation vs. Exp.
Heat of FormationB3LYP/6-311++G(d,p)45.2±2.1
Bond DissociationM06-2X/def2-TZVP78.5±1.8

Q. How to address contradictions in experimental vs. computational data for this compound?

Case study: Discrepancies in NMR chemical shifts between DFT-predicted and experimental values may arise from solvent effects or conformational flexibility. Mitigation strategies:

  • Solvent modeling : Use PCM (Polarizable Continuum Model) in Gaussian or ORCA to simulate solvent environments .
  • Dynamic NMR : Analyze temperature-dependent spectra to detect conformational exchange (e.g., chair-boat transitions in the cyclopentane ring) .

Q. What strategies optimize catalytic asymmetric synthesis of this compound?

Chiral Lewis acids (e.g., Mg(II)-BOX complexes) can induce enantioselectivity during cycloaddition. Key parameters:

  • Temperature : Lower temps (0–25°C) improve enantiomeric excess (ee) by slowing racemization.
  • Solvent : Non-polar solvents (toluene) enhance stereocontrol vs. polar aprotic solvents (DMF) .
Catalystee (%)Yield (%)Conditions
Mg(II)-BOX9285Toluene, 0°C, 24h
Cu(I)-PyBOX7890CH₂Cl₂, RT, 12h

Q. How to validate the stability of this compound under varying pH?

Conduct accelerated stability studies:

  • Acidic/basic hydrolysis : Monitor degradation via HPLC at pH 1–13 (e.g., 0.1M HCl/NaOH, 37°C). Isoxazole rings are stable below pH 9 but hydrolyze to β-keto esters at higher pH .
  • Thermal stability : TGA/DSC analysis shows decomposition onset at ~180°C .

Methodological Guidance

8. Best practices for crystallographic refinement of this compound:

  • Use SHELXL for least-squares refinement with anisotropic displacement parameters for non-H atoms .
  • Validate hydrogen positions via difference Fourier maps and restraints (e.g., AFIX commands for methyl groups).
  • Check for twinning with PLATON or ROTAX if Rint > 5% .

9. Designing SAR studies for bioactivity optimization:

  • Core modifications : Introduce substituents at the 5-position of the isoxazole ring (e.g., aryl groups via Suzuki coupling) to enhance binding affinity .
  • Ester hydrolysis : Convert the methyl ester to a carboxylic acid to assess bioavailability changes .

10. Interpreting conflicting reactivity data in cycloaddition reactions:
Contradictory yields/stereoselectivity may stem from competing reaction pathways (e.g., stepwise vs. concerted mechanisms). Resolve via:

  • Kinetic studies : Monitor reaction progress using in-situ IR or NMR.
  • DFT transition-state analysis : Compare activation energies for competing pathways .

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